molecular formula C8H10N2O2 B15324767 3-(4-Methylpyrimidin-5-yl)propanoic acid

3-(4-Methylpyrimidin-5-yl)propanoic acid

Cat. No.: B15324767
M. Wt: 166.18 g/mol
InChI Key: HWGYCGGHROZNDB-UHFFFAOYSA-N
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Description

3-(4-Methylpyrimidin-5-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyrimidin-5-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylpyrimidine with a suitable propanoic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(4-Methylpyrimidin-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the properties of pyrimidine and propanoic acid. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(4-methylpyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6-7(2-3-8(11)12)4-9-5-10-6/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

HWGYCGGHROZNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1CCC(=O)O

Origin of Product

United States

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